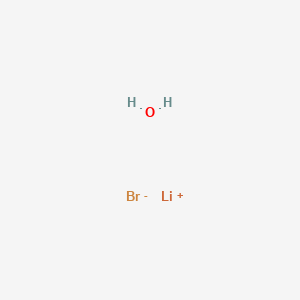

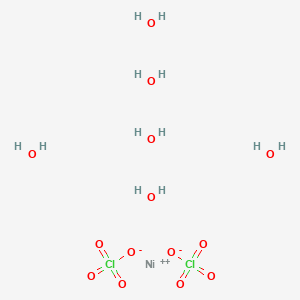

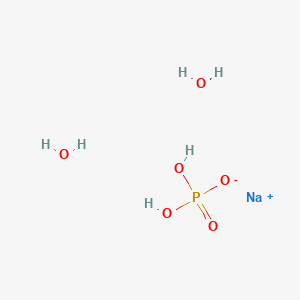

sodium;dihydrogen phosphate;dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Sodium dihydrogen phosphate dihydrate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide . The reaction involves the following steps:

Neutralization Reaction: Phosphoric acid (H₃PO₄) reacts with sodium hydroxide (NaOH) to produce sodium dihydrogen phosphate (NaH₂PO₄) and water (H₂O). [ \text{H₃PO₄} + \text{NaOH} \rightarrow \text{NaH₂PO₄} + \text{H₂O} ]

Crystallization: The resulting solution is then allowed to crystallize, forming sodium dihydrogen phosphate dihydrate.

Industrial production methods often involve the use of other sodium phosphate salts as starting materials, leading to effective production methods for various applications .

Análisis De Reacciones Químicas

Sodium dihydrogen phosphate dihydrate undergoes several types of chemical reactions, including:

Acid-Base Reactions: It can react with bases like sodium hydroxide to form sodium hydrogen phosphate and water. [ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]

Dehydration: When heated, it loses its water of crystallization to form anhydrous sodium dihydrogen phosphate.

Thermal Decomposition: At higher temperatures, it decomposes to form sodium pyrophosphate and water.

Aplicaciones Científicas De Investigación

Sodium dihydrogen phosphate dihydrate has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of sodium dihydrogen phosphate dihydrate involves its ability to release phosphate ions in aqueous solutions. These phosphate ions can participate in various biochemical and chemical processes, including buffering reactions and the formation of complex compounds . In biological systems, it acts as a buffering agent, helping to maintain the pH of solutions .

Comparación Con Compuestos Similares

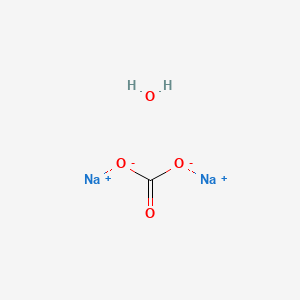

Sodium dihydrogen phosphate dihydrate can be compared with other similar compounds, such as:

Disodium hydrogen phosphate (Na₂HPO₄): This compound is also used as a buffering agent but has a different pH range and solubility properties.

Trisodium phosphate (Na₃PO₄): It is a stronger base and is used in more alkaline conditions.

Monopotassium phosphate (KH₂PO₄): Similar to sodium dihydrogen phosphate dihydrate, but with potassium as the cation, it is used in different buffering systems.

Sodium dihydrogen phosphate dihydrate is unique due to its specific solubility and buffering capacity, making it suitable for a wide range of applications in both scientific research and industrial processes .

Propiedades

IUPAC Name |

sodium;dihydrogen phosphate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+1;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJGJHBYWREJQD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.OP(=O)(O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

O.O.OP(=O)(O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6NaO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.